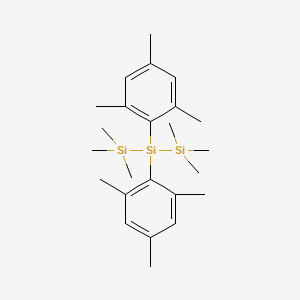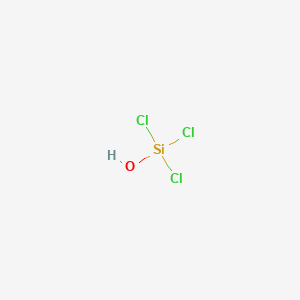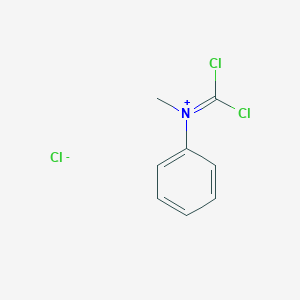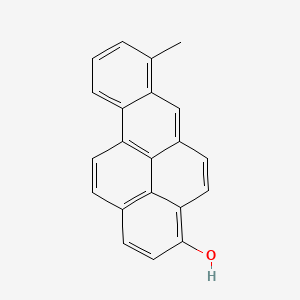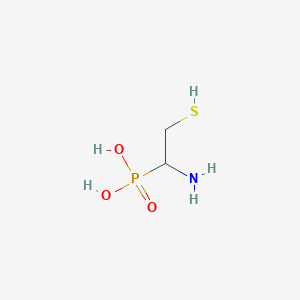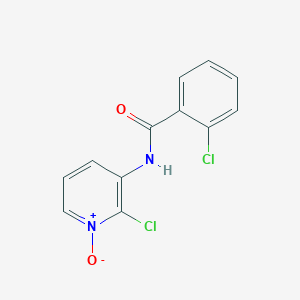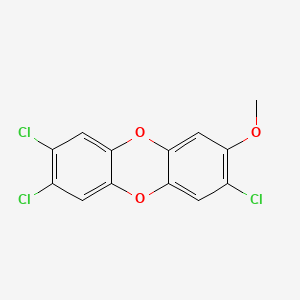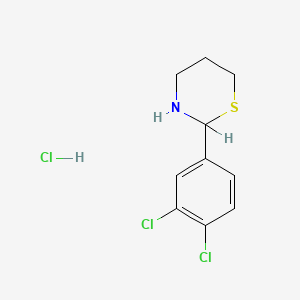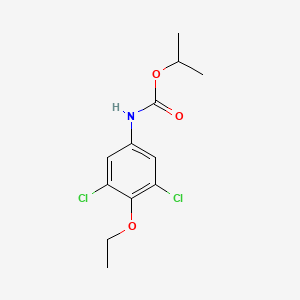
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a carbamate ester, which means it is derived from carbamic acid. This compound is characterized by its molecular structure, which includes a propan-2-yl group, two chlorine atoms, and an ethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful handling of reagents and the use of purification techniques such as recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce simpler carbamate derivatives.
Aplicaciones Científicas De Investigación
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of herbicides and pesticides, contributing to agricultural practices.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.
Isopropyl N-phenylcarbamate: Another carbamate ester with similar applications in agriculture.
Uniqueness
Propan-2-yl (3,5-dichloro-4-ethoxyphenyl)carbamate is unique due to its specific molecular structure, which includes two chlorine atoms and an ethoxy group. This structure imparts distinct chemical properties and biological activities, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
84970-65-0 |
|---|---|
Fórmula molecular |
C12H15Cl2NO3 |
Peso molecular |
292.15 g/mol |
Nombre IUPAC |
propan-2-yl N-(3,5-dichloro-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15Cl2NO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
Clave InChI |
LNIBRWNQTNPXBC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)NC(=O)OC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


